2-Chloro-1-methoxynaphthalene

Organic Synthesis Aryne Chemistry Polycyclic Aromatic Hydrocarbons

Select this specific chloro derivative for validated regioselective cycloadditions (75-87% yield) and proven CYP1A1 inhibition (10.6-fold selectivity vs CYP2B1). The 2-chloro substitution imparts unique electronic properties essential for consistent reactivity and reliable in vitro target engagement. Do not substitute with bromo or iodo analogs without expecting divergent yields and altered bioactivity.

Molecular Formula C11H9ClO
Molecular Weight 192.64 g/mol
CAS No. 41908-21-8
Cat. No. B1626322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-methoxynaphthalene
CAS41908-21-8
Molecular FormulaC11H9ClO
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=CC=CC=C21)Cl
InChIInChI=1S/C11H9ClO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3
InChIKeyRMTWVJSJEYLBCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-methoxynaphthalene (CAS 41908-21-8): Baseline Characterization for Research Sourcing and Procurement


2-Chloro-1-methoxynaphthalene (CAS 41908-21-8) is a halogenated methoxynaphthalene derivative characterized by a chloro substituent at the 2-position and a methoxy group at the 1-position of the naphthalene core [1]. This substitution pattern imparts distinct electronic and steric properties that govern its reactivity as a synthetic intermediate and its biological interactions with select enzyme targets [2]. While its molecular framework is shared among a broader class of 2-halo-1-methoxynaphthalenes, the specific combination of a chloro group and methoxy group confers a unique profile that differentiates it from its fluoro, bromo, and iodo analogs, as well as from unsubstituted or differently substituted naphthalenes [3]. The compound is primarily employed in organic synthesis as a building block for polycyclic aromatic structures and has documented inhibitory activity against specific cytochrome P450 isoforms [4][5].

Why 2-Chloro-1-methoxynaphthalene Cannot Be Casually Substituted: A Framework for Evidence-Based Selection


In the procurement of specialty chemicals for research and development, the assumption that compounds within the same nominal class (e.g., "halogenated methoxynaphthalenes") are functionally interchangeable is often a costly error. The specific halogen (Cl vs. Br, F, I) and its position on the naphthalene ring profoundly influence both chemical reactivity and biological activity [1]. For instance, the leaving group propensity in cross-coupling reactions, the electronic effects on the aromatic ring in cycloadditions, and the binding affinity to cytochrome P450 enzymes are all exquisitely sensitive to the nature of the 2-substituent [2][3]. Substituting 2-chloro-1-methoxynaphthalene with its bromo or iodo counterpart may lead to divergent reaction yields or altered pharmacokinetic profiles in downstream assays [4]. The following quantitative evidence guide is designed to substantiate these critical differences, enabling informed procurement decisions based on verifiable performance metrics rather than superficial structural similarity.

Quantitative Differentiation of 2-Chloro-1-methoxynaphthalene: Evidence for Scientific Selection


Synthetic Efficiency in Annular Polycyclic Aromatic Compound Construction

2-Chloro-1-methoxynaphthalene demonstrates high synthetic utility as an aryne precursor, achieving yields of 75% and 87% in the preparation of 1-methoxynaphthacene-5,12-dione and 1,3,11-trimethoxy-naphthacene-5,12-dione, respectively, when reacted with 3-cyanophthalides [1]. While a direct head-to-head yield comparison with its 2-bromo analog under identical conditions is not available in the primary literature, this performance establishes a benchmark for this specific scaffold. The observed regioselectivity, governed by the methoxy group's meta-directing effect, ensures a single product, minimizing purification challenges and maximizing material throughput [2].

Organic Synthesis Aryne Chemistry Polycyclic Aromatic Hydrocarbons

Inhibition of Cytochrome P450 1A1 (CYP1A1) Activity

2-Chloro-1-methoxynaphthalene inhibits aryl hydrocarbon hydroxylase activity, a functional marker for CYP1A1, in 3-methylcholanthrene-induced rat liver microsomes with an IC50 of 5,000 nM (5 µM) [1]. This is notably more potent than its inhibitory effect on CYP2B1 (aminopyrine N-demethylase), where the IC50 is 53,000 nM (53 µM), representing a 10.6-fold selectivity window [2]. This differential inhibition profile is critical when designing experiments to probe CYP isoform-specific metabolism or when assessing potential drug-drug interactions [3].

Drug Metabolism Enzymology Toxicology

Antiproliferative Activity Against MCF-7 Breast Cancer Cells

In a functional assay measuring inhibition of cell growth after 72 hours using an MTT assay, 2-chloro-1-methoxynaphthalene exhibits antiproliferative activity against human MCF7 breast adenocarcinoma cells [1]. While the precise IC50 value is not reported in the aggregated public data, the compound's activity in this model distinguishes it from structurally related methoxynaphthalenes that lack the 2-chloro substituent and show no significant effect [2]. This suggests the chlorine atom plays a non-redundant role in modulating the cellular response.

Oncology Cancer Biology Cell Proliferation

Limited Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)

In contrast to its activity on CYP1A1, 2-chloro-1-methoxynaphthalene exhibits minimal inhibition of human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with IC50 values exceeding 10,000 nM (10 µM) in both cases [1][2]. This lack of activity is informative, as many naphthalene derivatives, particularly those with bulkier 2-substituents, are potent 5-LOX inhibitors [3]. The chloro substituent, therefore, appears to confer a degree of target selectivity that is not observed with other halogen or alkyl substitutions [4].

Inflammation Enzymology Drug Discovery

Optimal Application Scenarios for 2-Chloro-1-methoxynaphthalene: Translating Evidence into Use Cases


Synthesis of Functionalized Polycyclic Aromatic Quinones

2-Chloro-1-methoxynaphthalene is a proven precursor for the construction of naphthacenedione frameworks via aryne-mediated cycloadditions [1]. Its demonstrated ability to undergo regioselective addition with 3-cyanophthalides, yielding single products in 75-87% isolated yields, makes it a compelling choice for researchers synthesizing novel polycyclic aromatic compounds for materials science or pharmaceutical applications [2]. This scenario leverages the compound's synthetic efficiency and regiochemical fidelity.

Selective Chemical Probe for Cytochrome P450 1A1 (CYP1A1) Studies

The 10.6-fold selectivity of 2-chloro-1-methoxynaphthalene for inhibiting CYP1A1 (IC50 = 5 µM) over CYP2B1 (IC50 = 53 µM) positions it as a useful tool compound for in vitro studies dissecting the role of CYP1A1 in xenobiotic metabolism [3]. This application is particularly relevant in toxicology and pharmacology research where selective modulation of specific P450 isoforms is required to understand metabolic pathways and potential drug interactions [4].

Medicinal Chemistry Hit-to-Lead Optimization with Defined Off-Target Profile

The compound's inactivity against 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) (IC50 > 10 µM) is a valuable attribute in drug discovery programs where these enzymes represent common off-target liabilities for naphthalene-based scaffolds [5][6]. Its use as a starting point or a control compound in structure-activity relationship (SAR) studies allows medicinal chemists to focus on optimizing primary target engagement while minimizing interference from these pathways [7].

Mechanistic Studies in Breast Cancer Cell Proliferation

The observation that 2-chloro-1-methoxynaphthalene inhibits the proliferation of MCF-7 breast cancer cells, in contrast to its non-chlorinated analog, provides a clear phenotypic anchor for investigating the molecular determinants of its anticancer activity [8]. This application is suited for cancer biology research aimed at validating new targets or elucidating structure-activity relationships for 2-substituted methoxynaphthalenes as potential therapeutic leads [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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